N,N-Dimethylacetamide-d9
Overview
Description
N,N-Dimethylacetamide (DMA), as described in the literature, is a versatile compound that has been used in various chemical reactions and as a solvent in different applications. It is known for its ability to donate its own H, C, N, and O atoms for the synthesis of a variety of compounds . DMA has also been used as a ligand in the preparation of metallic complexes with various metals, suggesting its coordination through the oxygen atom . Furthermore, DMA has been highlighted for its amphipathic nature and diverse bioactivities, making it a suitable candidate for biomedical applications such as drug delivery and guided bone regeneration .
Synthesis Analysis
The synthesis of DMA and its derivatives has been explored in several studies. For instance, a novel polymer homolog of DMA was prepared by heating poly(di-t-butyl fumarate) followed by treatment with hexamethylphosphoramide . Additionally, the synthesis of N,N-dimethylacetamide acetal was optimized using methylation with dimethyl sulfate followed by alcoholysis, yielding the title compound with a 72% success rate . These studies demonstrate the synthetic versatility of DMA and its potential for creating a wide range of compounds.
Molecular Structure Analysis
The molecular structure of DMA and its interactions with other molecules have been the subject of quantum chemical analysis. The structure of DMA dimers and its hydrogen-bonded complexes with water molecules has been studied using density functional theory (DFT), revealing insights into the geometrical parameters of hydrogen bonds and vibrational bands . This level of analysis is crucial for understanding the behavior of DMA in various chemical environments.
Chemical Reactions Analysis
DMA has been involved in a rich array of chemical reactions. It has been used as a reagent in the photocatalytic reduction of CO2, where it was found to be highly stable against hydrolysis and did not produce formate even if hydrolyzed . Additionally, DMA has been used as an efficient source of acetyl and dimethylamine gas in the presence of N,N-carbonyldiimidazole, facilitating the acetylation of amines . These studies highlight the reactivity of DMA and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of DMA have been investigated in various contexts. A coarse-grained model for DMA was developed to reproduce the structural properties of DMA liquid and its dilute aqueous solution, which is a step towards establishing a model of the complex polypeptoid system . The amphipathic nature of DMA and its miscibility with commodity polymers such as poly(N-vinylpyrrolidone), poly(vinyl alcohol), and poly(vinyl chloride) have also been reported, indicating its potential for material science applications .
Scientific Research Applications
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Organic Synthesis
- DMAc is used as a multipurpose reagent in organic synthesis . It delivers its own H, C, N, and O atoms for the synthesis of a variety of compounds under different experimental conditions .
- The methods of application or experimental procedures vary widely depending on the specific synthesis process. They often involve using DMAc as a solvent or reagent in reactions .
- The outcomes obtained also vary widely, but generally, DMAc enables the synthesis of a variety of organic compounds .
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Production of Fibers
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Pharmaceutical Synthesis
- DMAc is used in the synthesis of pharmaceuticals .
- The methods of application or experimental procedures can vary widely, but often involve using DMAc as a solvent or reagent in reactions .
- The outcomes obtained also vary widely, but generally, DMAc enables the synthesis of a variety of pharmaceutical compounds .
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Wastewater Treatment
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Battery Technology
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NMR Solvent
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Food, Drug, Pesticide or Biocidal Product Use
- DMAc is used in the food, drug, pesticide, or biocidal product industry .
- The methods of application or experimental procedures can vary widely, but often involve using DMAc as a solvent or reagent .
- The outcomes obtained also vary widely, but generally, DMAc enables the synthesis of a variety of food, drug, pesticide, or biocidal products .
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Mixed Solvents
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Stable to Strong Bases
- DMAc is used in membrane bioreactor technology for the treatment of wastewater .
- An anoxic–oxic membrane bioreactor (MBR) was operated over a month to mineralize concentrated DMAc wastewater .
- The MBR system achieved the steady removal of DMAc and chemical oxygen demand (COD) by up to 98% and 80%, respectively .
Safety And Hazards
DMA-d9 is considered hazardous. It is a combustible liquid and may cause serious eye irritation. It may damage the unborn child and is harmful in contact with skin or if inhaled . Safety precautions include using personal protective equipment as required, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628367 | |
Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylacetamide-d9 | |
CAS RN |
16727-10-9, 116057-81-9 | |
Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylacetamid-d9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 116057-81-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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